molecular formula C17H17ClF2N2 B5676595 1-(4-chlorophenyl)-4-(2,6-difluorobenzyl)piperazine

1-(4-chlorophenyl)-4-(2,6-difluorobenzyl)piperazine

Cat. No. B5676595
M. Wt: 322.8 g/mol
InChI Key: MZHRIEHYGIGWNY-UHFFFAOYSA-N
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Description

Piperazine derivatives, including compounds like 1-(4-chlorophenyl)-4-(2,6-difluorobenzyl)piperazine, are significant due to their versatile applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. Their unique structural framework allows for diverse chemical modifications, leading to varied biological activities and chemical properties.

Synthesis Analysis

Synthesis of piperazine derivatives generally involves reactions such as alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine through alkylation and subsequent reactions achieves a total yield of 48.2% (Quan, 2006). These methods can be adapted for the targeted synthesis of 1-(4-chlorophenyl)-4-(2,6-difluorobenzyl)piperazine, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using techniques such as IR, 1H-NMR, and X-ray crystallography. For example, a compound structurally related to 1-(4-chlorophenyl)-4-(2,6-difluorobenzyl)piperazine, known as (E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one, was characterized by FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction, revealing detailed information about its molecular geometry and intermolecular interactions (Chen et al., 2021).

Chemical Reactions and Properties

Piperazine compounds undergo various chemical reactions, including N-dealkylation, hydroxylation, and O-demethylation, which influence their chemical behavior and utility in different applications. The study of metabolites from related piperazine derivatives provides insights into possible biotransformation pathways and chemical reactivity (Kawashima et al., 1991).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and stability, are crucial for their application in drug formulation and other areas. These properties can be influenced by the molecular structure, substitution patterns, and intermolecular interactions within the compound.

Chemical Properties Analysis

The chemical properties of 1-(4-chlorophenyl)-4-(2,6-difluorobenzyl)piperazine, including its reactivity, potential as a ligand for receptors, and interactions with biological molecules, can be inferred from studies on similar compounds. For example, derivatives of piperazine have been evaluated for their biological activity, highlighting the impact of structural modifications on their chemical behavior and interaction with biological targets (Romagnoli et al., 2008).

properties

IUPAC Name

1-(4-chlorophenyl)-4-[(2,6-difluorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClF2N2/c18-13-4-6-14(7-5-13)22-10-8-21(9-11-22)12-15-16(19)2-1-3-17(15)20/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHRIEHYGIGWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC=C2F)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-4-[(2,6-difluorophenyl)methyl]piperazine

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